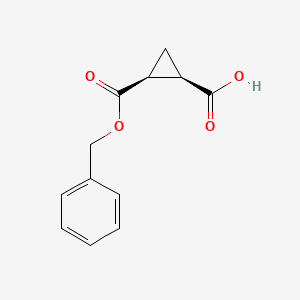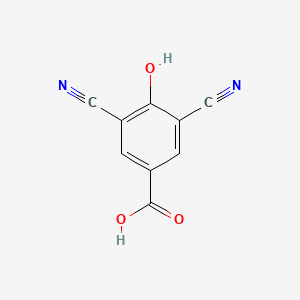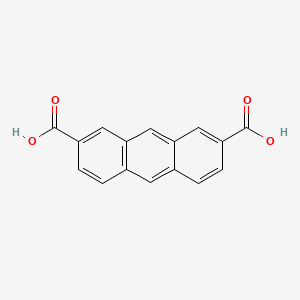
Anthracene-2,7-dicarboxylic acid
Overview
Description
Anthracene-2,7-dicarboxylic acid is an aromatic compound derived from anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of carboxylic acid groups at the 2 and 7 positions of the anthracene structure. It is known for its interesting photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of anthracene-2,7-dicarboxylic acid can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of anthracene using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation of Anthracene Derivatives: Anthracene derivatives can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce carboxylic acid groups at specific positions.
Metal-Catalyzed Reactions: Recent advances have shown that metal-catalyzed reactions, such as those involving cobalt or zinc, can be used to synthesize substituted anthracenes, including this compound.
Chemical Reactions Analysis
Anthracene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anthracene-2,7-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which anthracene-2,7-dicarboxylic acid exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo photochemical reactions, making it useful in applications such as photodynamic therapy and fluorescence imaging . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Anthracene-2,7-dicarboxylic acid can be compared with other similar compounds, such as:
9,10-Anthracenedicarboxylic Acid: This compound has carboxylic acid groups at the 9 and 10 positions and is used in similar applications but may have different photophysical properties.
Anthraquinone Derivatives: These compounds have a quinone structure and are used in dyes and pigments.
2,6-Naphthalenedicarboxylic Acid: This compound has a similar structure but with a naphthalene core instead of anthracene.
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various specialized applications.
Properties
IUPAC Name |
anthracene-2,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-10-2-4-12(16(19)20)7-14(10)8-13(9)6-11/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFWXUBHWPKQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=CC(=C3)C(=O)O)C=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



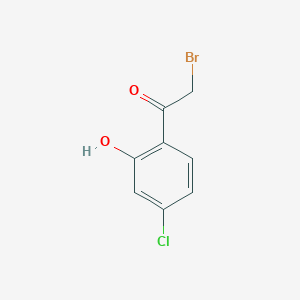
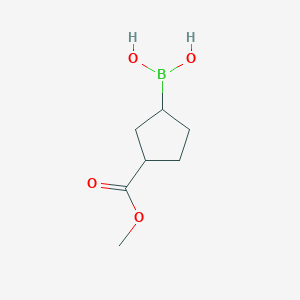
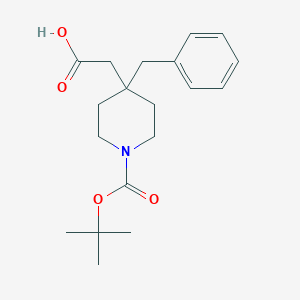
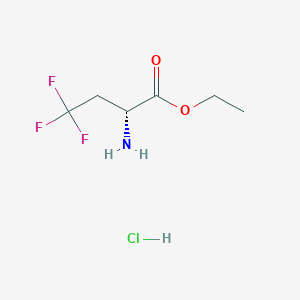
![7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B8185393.png)
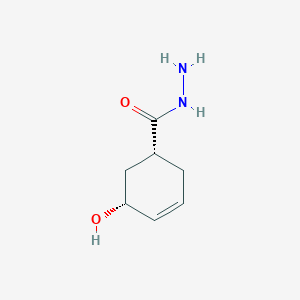
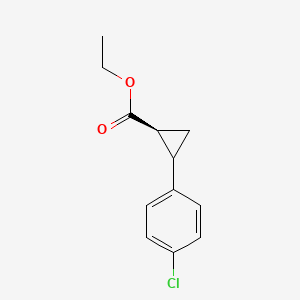
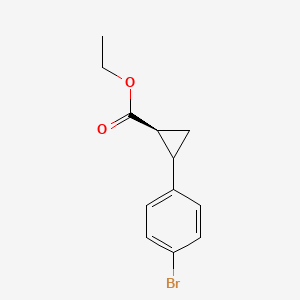
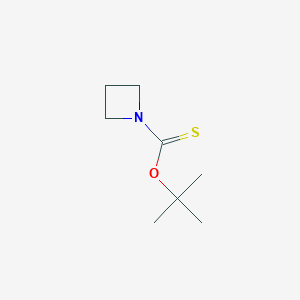
![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8185424.png)
